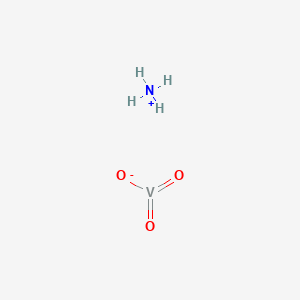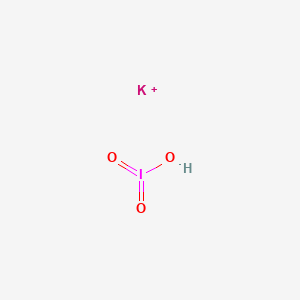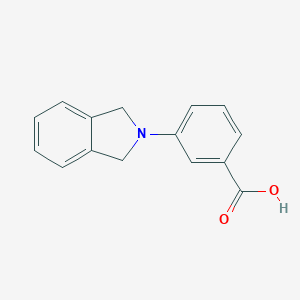
メタバナジン酸アンモニウム
概要
説明
Ammonium metavanadate is a water soluble inorganic acid. It is a cheaply available, mild and efficient catalyst. Its ability to alter female reproduction has been studied in swiss albino mice.
Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410°F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating.
科学的研究の応用
メタバナジン酸アンモニウム:科学研究アプリケーションの包括的な分析
リチウムイオン電池用正極材料: メタバナジン酸アンモニウムは、リチウムイオン電池の正極材料の製造に広く使用されています。 その特性により、エネルギー貯蔵能力が向上した高性能バッテリーの開発において理想的な成分となります。 .
バナジウム触媒の前駆体: メタバナジウム酸アンモニウムは、炭化バナジウムや窒化バナジウム触媒などのさまざまなバナジウム触媒の合成のための前駆体として役立ちます。 これらは、化学産業における基本的なプロセスである水素化、脱硫、脱窒素などの反応において不可欠です。 .
3. バナジウム酸化物および合金の製造 高純度のメタバナジン酸アンモニウムは、五酸化バナジウム(V2O5)、二酸化バナジウム(VO2)、窒化バナジウム(VN)合金、バナジウム鉄(VFe)合金を製造するために不可欠です。 これらの材料は、高強度鋼、スマートウィンドウ、赤外線検出器とイメージング、大規模エネルギー貯蔵システムなどで使用されています。 .
有機合成のための触媒: メタバナジウム酸アンモニウムは、一鍋式擬似四成分反応プロセスによる置換ピリジンの合成において、効率的で費用対効果の高い穏やかな触媒として報告されています。 これは、有機合成を促進する役割を示しています。 .
電気化学的に活性な化合物の調製: メタバナジウム酸アンモニウムは、さまざまなバナジウム酸化物や、NH4V3O8、(NH4)2V3O8、NH4V4O10などの他のアンモニウム化合物の調製において重要な役割を果たします。 これらの化合物は、さまざまな用途で有益な興味深い電気化学的特性を示しています。 .
振動モードの理論的解析: メタバナジウム酸アンモニウムは、その振動フォノン状態密度を理解するために、第一原理密度汎関数理論を用いた理論的解析の対象となっています。 この研究は、材料の特性評価にとって重要な赤外吸収スペクトルとラマン散乱スペクトルをシミュレートするのに役立ちます。 .
作用機序
Target of Action
Ammonium metavanadate (NH4VO3) primarily targets phosphate groups in biological systems . Due to the chemical and structural similarities between the vanadate ion (VO3-) and the phosphate ion (PO43-), NH4VO3 can mimic the structure and function of phosphate groups .
Mode of Action
The interaction of NH4VO3 with its targets results in a change in the normal functioning of the phosphate groups. This is because vanadates can behave as structural mimics of phosphates, altering their biological activity . The specific mode of action depends on the context of the cell types and the structures of different oligomers .
Biochemical Pathways
The biochemical pathways affected by NH4VO3 are those involving phosphate groups. As NH4VO3 mimics the structure and function of phosphate groups, it can alter the normal functioning of these pathways . The specific pathways and their downstream effects can vary depending on the context of the cell types and the structures of different oligomers .
Pharmacokinetics
It’s known that nh4vo3 is a water-soluble inorganic acid , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of NH4VO3’s action depend on its interaction with phosphate groups. For instance, it has been reported that NH4VO3 can act as an efficient, cost-effective, and mild catalyst for the synthesis of substituted pyridines . Furthermore, it has been used in the synthesis of α-hydroxyphosphonate derivatives .
Action Environment
The action, efficacy, and stability of NH4VO3 can be influenced by various environmental factors. For example, it’s known that NH4VO3 is soluble in water , and its solubility can be affected by the temperature of the water . Moreover, when NH4VO3 decomposes, it releases moderately toxic ammonia fumes , so care should be used when handling it in certain environments.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ammonium metavanadate is known to interact with various enzymes, proteins, and other biomolecules. It is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) . Vanadates can behave as structural mimics of phosphates, exhibiting biological activity .
Cellular Effects
Ammonium metavanadate has been found to have significant effects on various types of cells and cellular processes. It has been reported to inhibit the proliferation of murine breast cancer cells . It increases the reactive oxygen species (ROS) level in a concentration-dependent way, arrests cells at the G2/M phase, diminishes the mitochondrial membrane potential (MMP), and promotes apoptosis .
Molecular Mechanism
Ammonium metavanadate exerts its effects at the molecular level through various mechanisms. It adopts a polymeric structure consisting of chains of [VO3]−, formed as corner-sharing VO4 tetrahedra . These chains are interconnected via hydrogen bonds with ammonium ions . This unique structure allows it to interact with various biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of ammonium metavanadate can change over time in laboratory settings. It has been reported as an efficient catalyst for the synthesis of substituted pyridines, with high yields of the desired products in short reaction times .
Metabolic Pathways
Ammonium metavanadate is involved in various metabolic pathways. It is known to mimic phosphates and can interact with various enzymes and cofactors
特性
IUPAC Name |
azanium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.3O.V/h1H3;;;;/q;;;-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTBPXHCXVWYOI-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-][V](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N.O3V, H4NO3V | |
| Record name | AMMONIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2435 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.978 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410 °F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating., Dry Powder; Pellets or Large Crystals, White or slightly yellow solid; [Merck Index] Tan, pale yellow, off-white, or white powder; [MSDSonline], ORANGE POWDER. | |
| Record name | AMMONIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2435 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadate (VO31-), ammonium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium metavanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3666 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | AMMONIUM VANADIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 4.8 g/100 g H20 at 20 °C, Soluble in 165 parts water; more soluble in hot water, and in dilute ammonia, Slightly soluble in cold water, Sparingly soluble in cold water (ca. 1%), For more Solubility (Complete) data for AMMONIUM METAVANADATE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.04 | |
| Record name | AMMONIUM METAVANADATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM VANADIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.326 g/cu cm, 3.0 g/cm³ | |
| Record name | AMMONIUM METAVANADATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM VANADIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
10 ppm total metallic impurities /in high-purity grade/. | |
| Record name | AMMONIUM METAVANADATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly yellow, crystalline powder, White crystals | |
CAS No. |
7803-55-6, 11115-67-6 | |
| Record name | AMMONIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2435 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium metavanadate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium vanadate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadate (VO31-), ammonium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium trioxovanadate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ammonium vanadium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM METAVANADATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL85PX638G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM METAVANADATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM VANADIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
200 °C (with decomposition) | |
| Record name | AMMONIUM METAVANADATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)









![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)



